molecular formula C11H10O5 B14048731 1-(3,5-Dicarboxyphenyl)propan-2-one

1-(3,5-Dicarboxyphenyl)propan-2-one

Katalognummer: B14048731
Molekulargewicht: 222.19 g/mol
InChI-Schlüssel: OWVQYBYJMNZCBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dicarboxyphenyl)propan-2-one: is an organic compound with the molecular formula C11H10O5 and a molecular weight of 222.19 g/mol . This compound is characterized by the presence of two carboxyl groups attached to a phenyl ring, which is further connected to a propan-2-one moiety. It is primarily used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dicarboxyphenyl)propan-2-one typically involves the reaction of 3,5-dicarboxybenzaldehyde with acetone under basic conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is obtained through a condensation reaction followed by purification steps such as recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as chromatography and distillation are common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,5-Dicarboxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dicarboxyphenyl)propan-2-one has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-(3,5-Dicarboxyphenyl)propan-2-one involves its interaction with various molecular targets and pathways. The compound’s carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. Additionally, the ketone group can participate in nucleophilic addition reactions, influencing biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C11H10O5

Molekulargewicht

222.19 g/mol

IUPAC-Name

5-(2-oxopropyl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C11H10O5/c1-6(12)2-7-3-8(10(13)14)5-9(4-7)11(15)16/h3-5H,2H2,1H3,(H,13,14)(H,15,16)

InChI-Schlüssel

OWVQYBYJMNZCBO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=CC(=CC(=C1)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.